1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane
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Overview
Description
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane typically involves the reaction of 4-nitrophenol with a polyether chain precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution on the polyether chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,23-Bis(4-aminophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane.
Substitution: Formation of smaller polyether fragments and phenolic compounds.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with other molecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The nitrophenyl groups can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,23-Bis(4-aminophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane: Similar structure but with amino groups instead of nitro groups.
1,23-Bis(4-methoxyphenoxy)-3,6,9,12,15,18,21-heptaoxatricosane: Similar structure but with methoxy groups instead of nitro groups.
Properties
CAS No. |
82959-74-8 |
---|---|
Molecular Formula |
C28H40N2O13 |
Molecular Weight |
612.6 g/mol |
IUPAC Name |
1-nitro-4-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C28H40N2O13/c31-29(32)25-1-5-27(6-2-25)42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-28-7-3-26(4-8-28)30(33)34/h1-8H,9-24H2 |
InChI Key |
YXKMRZDYSVMPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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